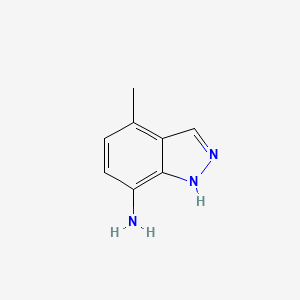

4-methyl-1H-indazol-7-amine

概要

説明

4-methyl-1H-indazol-7-amine is an organic compound with the empirical formula C8H9N3 and a molecular weight of 147.18 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

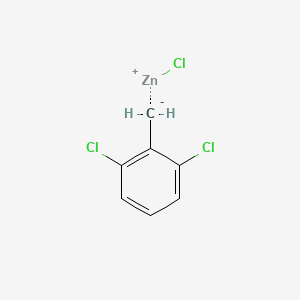

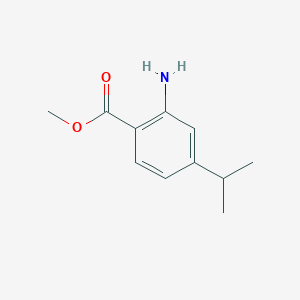

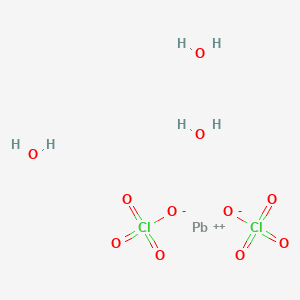

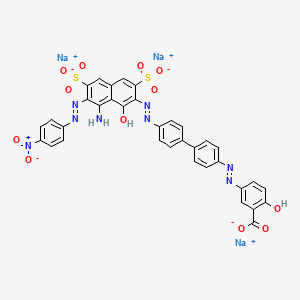

The synthesis of indazoles, including this compound, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) and the InChI key is GYFUDPSPYMFYPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学的研究の応用

Synthesis of Novel Compounds

The compound has been instrumental in the synthesis of new chemical entities. Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones with primary amines. This work emphasized its role in producing compounds with potential antimicrobial activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Catalysis and Chemical Reactions

Thorve et al. (2023) reported a practical regioselective synthesis of 1,2,4-triazoles utilizing an amine oxidase-inspired catalysis. This highlights the compound's relevance in facilitating efficient and selective chemical transformations (Thorve, Pradip Ramdas, Maji, Kakoli, & Maji, B., 2023).

Photophysics and Photochemistry

The study by Chou et al. (2000) explored the excited-state amine-imine double proton transfer in 7-azaindoline, providing insights into the photophysical properties of compounds related to 4-methyl-1H-indazol-7-amine and their interactions with light (Chou, P., Wu, Guo-Ray, Wei, Ching-Yen, Cheng, Chung-Chih, & Chang, ‡., Hung, F., 2000).

Chemical Fixation of Carbon Dioxide

Jing Xu et al. (2011) demonstrated the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without any additional catalyst and solvent. This underscores the compound's potential in carbon dioxide utilization and green chemistry applications (Jing Xu, Zhao, J., & Jia, Z., 2011).

Material Science and Engineering

The creation of azepanium ionic liquids by Belhocine et al. (2011) explores the transformation of azepane into a new family of room-temperature ionic liquids. This work indicates the compound's applicability in designing novel materials with potential uses in electrochemistry and green solvents (Belhocine, T., Forsyth, Stewart A., Gunaratne, H., Nieuwenhuyzen, M., Nockemann, P., Puga, A., Seddon, K. R., Srinivasan, G., & Whiston, Keith, 2011).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 4-methyl-1H-indazol-7-amine are kinases, specifically the CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

This compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in the disruption of the normal function of these kinases, leading to changes in cell cycle progression and DNA damage response .

Biochemical Pathways

The inhibition of CHK1, CHK2, and h-sgk kinases by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, DNA damage response, and volume regulation . The downstream effects of these disruptions can lead to cell cycle arrest, DNA repair, and changes in cell volume .

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could impact its bioavailability, as solid compounds may require specific conditions or formulations for effective absorption.

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell cycle progression, DNA repair mechanisms, and cell volume . These changes can lead to various outcomes, including cell cycle arrest, DNA damage repair, and alterations in cell size .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the presence of other substances or conditions in the environment, such as pH or temperature changes, could potentially affect the compound’s action and efficacy.

生化学分析

Biochemical Properties

4-Methyl-1H-indazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their function and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites . This binding can result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, which convert it into more water-soluble metabolites for excretion . This metabolism can affect the overall pharmacokinetics and pharmacodynamics of this compound .

特性

IUPAC Name |

4-methyl-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUDPSPYMFYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640010 | |

| Record name | 4-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-44-7 | |

| Record name | 4-Methyl-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

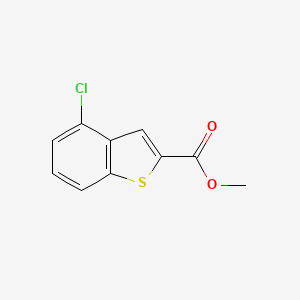

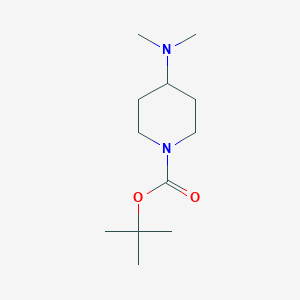

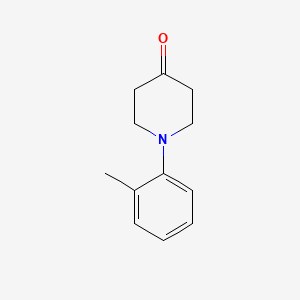

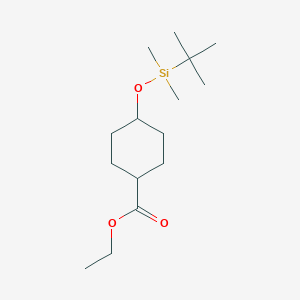

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)

![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)